molecular formula C12H20N4O B11776464 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11776464
M. Wt: 236.31 g/mol
InChI Key: ZYFNCZWAKUJMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminopiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopiperidine with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C12H20N4O/c1-3-10-8-11(17)15(2)12(14-10)16-6-4-9(13)5-7-16/h8-9H,3-7,13H2,1-2H3

InChI Key

ZYFNCZWAKUJMPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCC(CC2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.